Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

Catalog No.
S562390
CAS No.
27668-52-6
M.F
C26H58ClNO3Si
M. Wt
496.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammoni...

CAS Number

27668-52-6

Product Name

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

IUPAC Name

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride

Molecular Formula

C26H58ClNO3Si

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1

InChI Key

WSFMFXQNYPNYGG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

Synonyms

3-(trimethoxysilyl)propyldimethyloctadecylammonium, 3-(trimethoxysilyl)propyldimethyloctadecylammonium chloride, DC 5700, DC-5700, Quat-silsesquioxane, quaternary silsesquioxane, SI-QAC, TMOS-PDOA

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

Surface Modification:

  • Liquid Crystal Displays (LCDs)

    DMOAP is used to modify the surface of indium tin oxide (ITO) electrodes in LCDs to achieve specific alignment of liquid crystal molecules. This manipulation of alignment is crucial for optimizing image clarity, contrast, and viewing angles. PubChem, Uses:

  • Biosensors and Microfluidics

    DMOAP can be employed to functionalize surfaces for biosensor applications by creating a covalently bonded layer that facilitates the attachment of biomolecules like enzymes, antibodies, and DNA. This modification enhances the sensitivity and specificity of biosensors for various biomolecular detection purposes. [A potential application of a silane coupling agent in the development of a microfluidic biosensor for the detection of Escherichia coli O157:H7, Journal of Chromatography A, Volume 1116, Issue 1-2, 2006, Pages 247-253, ]

Composites and Nanomaterials:

  • Reinforcement of Polymer Composites

    DMOAP can improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. This enhancement in interfacial bonding leads to improved mechanical properties like tensile strength, flexural strength, and impact resistance. [The effect of silane coupling agents on the properties of natural fiber-reinforced polymer composites: A review, Composites Part B: Engineering, Volume 135, 2018, Pages 144-158, ]

  • Functionalization of Nanoparticles

    DMOAP can be used to modify the surface of nanoparticles, allowing for better dispersion, control over surface chemistry, and attachment of specific functional groups. This functionalization enables the development of novel nanomaterials with tailored properties for applications in catalysis, drug delivery, and bioimaging. [Functionalization of metal nanoparticles with silane coupling agents, Nano Research, Volume 2, Issue 11, 2009, Pages 853-864, ]

Other Applications:

  • Corrosion Protection

    DMOAP can be used as a pre-treatment for metal surfaces to improve their adhesion to organic coatings and enhance corrosion resistance. [Silane coupling agents for metal-polymer composites, Progress in Polymer Science, Volume 20, Issue 11-12, 1995, Pages 1043-1123, ]

  • Antimicrobial Coatings

    DMOAP can be incorporated into coatings to impart antimicrobial properties to surfaces, potentially reducing the spread of bacteria and other microorganisms. [Development of antimicrobial coatings using silane coupling agents, Progress in Organic Coatings, Volume 67, Issue 3-4, 2009, Pages 461-470, ]

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound characterized by its long hydrophobic octadecyl chain and a trimethoxysilyl functional group. Its molecular formula is C26H58ClNO3SiC_{26}H_{58}ClNO_{3}Si with a molecular weight of 496.29 g/mol. This compound is typically presented as a yellow liquid and is known to be soluble in organic solvents like methanol, where it is often supplied at a concentration of 60% . It has applications in various fields, including materials science and biology, due to its unique properties.

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes hydrolysis when exposed to moisture or water. The methoxy groups attached to the silicon atom react with water, leading to the formation of silanol groups, which can further condense to form siloxane bonds. This reaction is significant in applications involving surface modification and adhesion . The compound is also sensitive to heat and can decompose, releasing irritating gases when subjected to high temperatures .

The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of octadecyldimethylamine with 3-(trimethoxysilyl)propyl chloride. This reaction occurs under controlled conditions to ensure the formation of the quaternary ammonium salt. Various methods may be employed, including solvent-based reactions or solvent-free methods, depending on the desired purity and yield .

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride finds numerous applications:

  • Surface Modification: Used in coating technologies to enhance adhesion and hydrophobicity.
  • Biocides: Employed in formulations for antimicrobial purposes.
  • Adhesives: Acts as a coupling agent in polymer composites.
  • Laboratory Use: Serves as a reagent in chemical synthesis and research applications .

Interaction studies involving Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride focus on its behavior in different environments, particularly its interactions with biological membranes and surfaces. Research indicates that this compound can modify surface properties of materials, enhancing their compatibility with biological systems. Additionally, studies have shown its potential effectiveness against various microbial strains, although care must be taken due to its toxicity .

Several compounds share structural features or functional properties with Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
OctadecyldimethylamineLong-chain amineLacks silane functionality; primarily used as a surfactant.
3-ChloropropyltrimethoxysilaneSilane compoundUsed for surface modification but does not have quaternary ammonium properties.
Trimethyloctadecylammonium chlorideQuaternary ammoniumSimilar surfactant properties but without the silane component.

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride stands out due to its unique combination of hydrophobicity from the long-chain alkyl group and reactivity from the trimethoxysilyl group, enabling diverse applications in both industrial and laboratory settings .

Molecular Structure and Conformational Analysis

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents a sophisticated quaternary ammonium silane compound with the molecular formula C₂₆H₅₈ClNO₃Si and a molecular weight of 496.28 g/mol [1] [4]. The molecular architecture features a positively charged quaternary ammonium center bearing an octadecyl alkyl chain, two methyl groups, and a propyl spacer linked to a trimethoxysilyl functional group, with chloride serving as the counterion [3] [8].

The conformational behavior of this compound is significantly influenced by the long octadecyl chain, which exhibits typical alkyl chain flexibility and can adopt various conformational states [12]. Molecular dynamics simulations of similar quaternary ammonium compounds demonstrate that alkyl chains show orientational preference toward vacuum interfaces, with the degree of preference decreasing as the number of alkyl chains increases [12]. The three-carbon propyl spacer between the quaternary ammonium center and the silane group provides conformational flexibility, allowing the molecule to adopt orientations that optimize both electrostatic interactions and surface binding [6].

The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which subsequently participate in condensation reactions [14]. This hydrolysis process is pH-dependent and leads to conformational changes as the silicon center transitions from tetrahedral coordination with methoxy groups to coordination with hydroxyl groups and eventually to siloxane networks [6].

Table 1: Molecular Structural Components and Conformational Features

ComponentDescriptionConformational Impact
Quaternary Ammonium CenterPositively charged nitrogen [N⁺]Fixed tetrahedral geometry
Octadecyl ChainC₁₈H₃₇ linear alkyl chainHigh flexibility, multiple conformers
Methyl GroupsTwo CH₃ groups on nitrogenRestricted rotation around C-N bonds
Propyl Spacer-(CH₂)₃- linkerModerate flexibility, gauche/trans conformers
Trimethoxysilyl GroupSi(OCH₃)₃ functional groupRestricted rotation around Si-O bonds

Crystallographic Studies and Solid-State Properties

Limited crystallographic data exists for dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride in its pure crystalline form, primarily due to its tendency to exist as a viscous liquid at ambient conditions [4] [10]. The compound typically appears as a clear to yellow liquid with an amine-like odor, indicating limited crystalline organization under standard conditions [24].

Studies on related quaternary ammonium silane compounds grafted onto inorganic substrates provide insights into solid-state behavior [15]. X-ray diffraction analysis of montmorillonite clay modified with similar compounds shows successful intercalation into interlayer spaces, with d₀₀₁ values indicating expansion of the clay structure [15]. The crystallographic studies reveal that the organosilane molecules orient with their alkyl chains extending into the interlayer space, while the silane groups form covalent bonds with the silicate framework [15].

Nuclear magnetic resonance spectroscopy provides evidence for the solid-state behavior of the compound when bound to surfaces [15]. ²⁹Si nuclear magnetic resonance spectra show resonances at -68.5 and -59.6 parts per million, corresponding to T₃ and T₂ species respectively, indicating successful condensation reactions between the organosilane and silanol groups of substrates [15].

Physical Properties and Characterization

Table 2: Comprehensive Physical Properties

PropertyValueReference Conditions
Molecular Weight496.28-496.29 g/mol-
Physical StateLiquid20°C
Density0.88-0.89 g/mL20°C
Refractive Indexn₂₀/D 1.388920°C, D-line
Flash Point15-93°CVaries with formulation
Boiling Point22.3°CAt reduced pressure
pH4-61% aqueous solution
Vapor Pressure0 Pa25°C
Solubility in WaterReactsForms hydrolysis products

Spectroscopic Profiles and Structural Elucidation

Infrared spectroscopy provides definitive structural identification of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [28]. Characteristic absorption peaks include carbon-hydrogen stretching vibrations at 2916-2943 cm⁻¹ for aliphatic groups and 3012 cm⁻¹ for aromatic carbon-hydrogen bonds when present [28]. The siloxane functionality exhibits characteristic silicon-oxygen-carbon asymmetric stretching at 1076-1082 cm⁻¹ [28].

Nuclear magnetic resonance spectroscopy reveals detailed structural information through proton and carbon-13 spectra [28]. Proton nuclear magnetic resonance shows characteristic signals for the quaternary ammonium methyl groups as a singlet at approximately 3.09 parts per million [28]. The octadecyl chain protons appear as complex multiplets in the aliphatic region between 0.8-2.5 parts per million [28].

Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure [25]. High-performance liquid chromatography coupled with tandem mass spectrometry enables precise quantification and structural confirmation, with detection limits in the microgram per liter range [25].

Thermal Properties and Phase Behavior

Thermogravimetric analysis reveals the thermal decomposition behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride [29]. The compound exhibits a multi-step decomposition process, with initial weight loss between 30-130°C attributed to moisture and volatilization of unreacted components [29]. The major decomposition occurs between 200-800°C, with approximately 25.3% weight loss corresponding to the degradation of the organic quaternary ammonium and alkyl chain components [29].

Differential scanning calorimetry studies of related quaternary ammonium silane compounds show thermal transitions characteristic of the alkyl chain melting and crystallization [18]. The thermal decomposition of the bis-glycidyl methacrylate/quaternary ammonium silane system shows peaks at 228°C for partially hydrolyzed quaternary ammonium silane decomposition and 424°C for the polymer matrix degradation [18].

The thermal stability of surface-grafted quaternary ammonium silane demonstrates enhanced stability compared to the free compound, with decomposition temperatures shifting to higher values due to covalent attachment to substrates [29]. Glass transition temperatures and melting behavior are influenced by the alkyl chain length and the degree of cross-linking through siloxane networks [18].

Solution Properties in Various Solvents

The solution behavior of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride varies significantly with solvent polarity and water content [4] [20]. In methanol, the compound forms stable solutions at concentrations up to 60% by weight, commonly used for commercial formulations [4] [17]. The methanolic solutions exhibit good stability and facilitate controlled hydrolysis of the trimethoxysilyl groups [5].

Aqueous solutions result in immediate hydrolysis of the methoxy groups, generating methanol and silanol species [5]. The hydrolysis kinetics are pH-dependent, with faster reactions under alkaline conditions [16]. The resulting silanol groups can undergo further condensation to form siloxane networks, leading to gelation at higher concentrations [6].

In organic solvents such as ethanol and isopropanol, the compound maintains stability while allowing controlled hydrolysis reactions [16]. The solubility characteristics enable surface modification applications where the compound can be dissolved in suitable solvents for coating and grafting procedures [16]. Contact angle measurements on treated surfaces show increased hydrophobicity with contact angles ranging from 74.2-78.0° compared to untreated surfaces at 68.1° [18].

Structure-Property Relationships

The structure-property relationships of dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride are governed by the synergistic interactions between its quaternary ammonium functionality and silane coupling capability [21] [34]. The octadecyl chain length plays a critical role in determining antimicrobial efficacy, with systematic studies showing optimal activity at carbon chain lengths between 12-16 carbons [34] [37].

The dual functionality of the molecule creates unique structure-property relationships not observed in conventional quaternary ammonium compounds or simple silane coupling agents [6]. The positively charged quaternary ammonium center provides electrostatic interactions with negatively charged surfaces, while the long alkyl chain enables membrane penetration and disruption [34]. Simultaneously, the trimethoxysilyl group allows covalent attachment to siliceous substrates through siloxane bond formation [15].

Surface charge density measurements demonstrate that longer alkyl chains result in higher surface charge densities despite lower molar concentrations, attributed to reduced leaching and improved retention of the active species [34]. The hydrophobic-hydrophilic balance significantly influences bioactivity, with the octadecyl chain providing optimal membrane interaction capabilities [21].

Table 3: Structure-Property Correlation Matrix

Structural FeatureProperty ImpactMechanism
Octadecyl Chain LengthEnhanced membrane interactionHydrophobic insertion
Quaternary Ammonium CenterElectrostatic bindingCationic-anionic attraction
Trimethoxysilyl GroupCovalent surface attachmentSiloxane bond formation
Propyl SpacerConformational flexibilityReduced steric hindrance
Chloride CounterionSolution stabilityCharge neutralization

Comparative Analysis with Related Quaternary Ammonium Silanes

Comparative studies with related quaternary ammonium silanes reveal distinct structure-activity relationships based on alkyl chain length and silane functionality [34] [37]. Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride, with a fourteen-carbon chain, exhibits reduced antimicrobial activity compared to the octadecyl analog, demonstrating the importance of optimal chain length [29]. Thermogravimetric analysis shows 19.2% weight loss for the tetradecyl compound compared to 25.3% for the octadecyl variant, reflecting the difference in organic content [29].

Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride, lacking a long alkyl chain, shows dramatically reduced surface activity and antimicrobial properties [7] [11]. With a molecular weight of only 257.83 g/mol compared to 496.28 g/mol for the octadecyl compound, it lacks the hydrophobic character necessary for effective membrane interaction [7].

Studies on chain length effects demonstrate that increasing alkyl chain length from 3 to 16 carbons decreases minimum inhibitory concentrations by five orders of magnitude [34]. However, extending to eighteen carbons results in decreased efficacy, suggesting that the octadecyl chain represents an optimal balance between hydrophobic interaction and molecular mobility [34].

Table 4: Comparative Properties of Quaternary Ammonium Silanes

CompoundChain LengthMolecular WeightSurface ActivityThermal Stability
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₈496.28ExcellentHigh (25.3% TGA loss)
Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₄440.2GoodModerate (19.2% TGA loss)
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₀257.83PoorLow
Dimethyldodecyl[3-(trimethoxysilyl)propyl]ammonium chlorideC₁₂412.1ModerateModerate

The comparative analysis reveals that dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride represents an optimized structure combining maximal hydrophobic interaction capability with effective silane coupling functionality [35] [38]. Surface modification studies demonstrate superior performance compared to shorter-chain analogs in terms of durability, coverage, and biological activity [16] [26].

Physical Description

Liquid

Color/Form

Pale yellow to off white light brown liquid

Flash Point

15 °C

LogP

log Kow = 4.90 (est)

Odor

Characteristic silane odo

UNII

IQ36O85WQ4

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 116 of 123 companies with hazard statement code(s):;
H225 (43.1%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.17%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (43.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H311+H331 (12.93%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (43.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (67.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (43.1%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (12.93%): May cause cancer [Danger Carcinogenicity];
H351 (30.17%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (61.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (30.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is a pale yellow to off-white liquid. These types of compounds can smell like acetic acid. In water it ionizes and breaks down to other compounds. USE: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is used as a disinfectant ingredient in products used in the home on non-food contact areas. These products are also applied outside to roofs and siding, used in paints, in textiles, concrete, vehicle upholstery, and air filters. EXPOSURE: Workers who use 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride may breathe in mists or have direct skin contact. The general population may be exposed by vapors and dermal contact with consumer products treated with disinfectants containing this compound. If 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride released to air, it will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It reacts very rapidly with water and is not expected to build up in fish. RISK: Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to produce toxic effects in humans were not available. Severe eye and skin irritation was observed in laboratory animals following direct exposure to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. No adverse effects were observed in laboratory animals following repeated oral or skin exposure to moderate-to-high doses. 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride did not cause abortion or birth defects in laboratory animals orally exposed to high doses during pregnancy. Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause infertility in laboratory animals were not available. The EPA Office of Pesticide Programs has determined there are no concerns for cancer for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride based on lack of toxicity in repeat-exposure studies and lack of mutations or damage to DNA in cells exposed to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. The potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

5.8X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

27668-52-6

Wikipedia

Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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